Cas no 461383-54-0 (methyl 2-(2-azidoethyl)benzoate)

Methyl 2-(2-azidoethyl)benzoate is a versatile synthetic intermediate used in organic and medicinal chemistry. Its structure features a benzoate ester linked to an azidoethyl group, making it valuable for click chemistry applications, particularly in Huisgen cycloaddition reactions. The azide functionality enables efficient conjugation with alkynes, facilitating the synthesis of triazole derivatives. The methyl ester group enhances solubility in organic solvents, simplifying purification and handling. This compound is particularly useful in polymer chemistry, bioconjugation, and drug discovery, where its reactivity and stability under mild conditions are advantageous. Care should be taken due to the potential explosivity of azide-containing compounds. Proper storage and handling are recommended.
methyl 2-(2-azidoethyl)benzoate structure
461383-54-0 structure
商品名:methyl 2-(2-azidoethyl)benzoate
CAS番号:461383-54-0
MF:C10H11N3O2
メガワット:205.213241815567
CID:6037402
PubChem ID:152083858

methyl 2-(2-azidoethyl)benzoate 化学的及び物理的性質

名前と識別子

    • Benzoic acid, 2-(2-azidoethyl)-, methyl ester
    • methyl 2-(2-azidoethyl)benzoate
    • 461383-54-0
    • EN300-1867260
    • インチ: 1S/C10H11N3O2/c1-15-10(14)9-5-3-2-4-8(9)6-7-12-13-11/h2-5H,6-7H2,1H3
    • InChIKey: UXGXTYFEYYOEIN-UHFFFAOYSA-N
    • ほほえんだ: C(C1C=CC=CC=1CCN=[N+]=[N-])(=O)OC

計算された属性

  • せいみつぶんしりょう: 205.085126602g/mol
  • どういたいしつりょう: 205.085126602g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 15
  • 回転可能化学結合数: 5
  • 複雑さ: 261
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 40.7Ų
  • 疎水性パラメータ計算基準値(XlogP): 3.6

methyl 2-(2-azidoethyl)benzoate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1867260-0.5g
methyl 2-(2-azidoethyl)benzoate
461383-54-0
0.5g
$479.0 2023-09-18
Enamine
EN300-1867260-0.05g
methyl 2-(2-azidoethyl)benzoate
461383-54-0
0.05g
$419.0 2023-09-18
Enamine
EN300-1867260-5g
methyl 2-(2-azidoethyl)benzoate
461383-54-0
5g
$1448.0 2023-09-18
Enamine
EN300-1867260-5.0g
methyl 2-(2-azidoethyl)benzoate
461383-54-0
5g
$2110.0 2023-06-01
Enamine
EN300-1867260-2.5g
methyl 2-(2-azidoethyl)benzoate
461383-54-0
2.5g
$978.0 2023-09-18
Enamine
EN300-1867260-1g
methyl 2-(2-azidoethyl)benzoate
461383-54-0
1g
$499.0 2023-09-18
Enamine
EN300-1867260-0.1g
methyl 2-(2-azidoethyl)benzoate
461383-54-0
0.1g
$439.0 2023-09-18
Enamine
EN300-1867260-10.0g
methyl 2-(2-azidoethyl)benzoate
461383-54-0
10g
$3131.0 2023-06-01
Enamine
EN300-1867260-1.0g
methyl 2-(2-azidoethyl)benzoate
461383-54-0
1g
$728.0 2023-06-01
Enamine
EN300-1867260-0.25g
methyl 2-(2-azidoethyl)benzoate
461383-54-0
0.25g
$459.0 2023-09-18

methyl 2-(2-azidoethyl)benzoate 関連文献

methyl 2-(2-azidoethyl)benzoateに関する追加情報

Methyl 2-(2-azidoethyl)benzoate (CAS No. 461383-54-0): A Comprehensive Overview in Modern Chemical Biology

Methyl 2-(2-azidoethyl)benzoate, identified by its unique chemical identifier CAS No. 461383-54-0, represents a compound of significant interest in the realm of chemical biology and pharmaceutical research. This compound, characterized by its ester functional group and the presence of an azido moiety, has garnered attention due to its potential applications in synthetic chemistry, drug development, and molecular biology.

The structural framework of methyl 2-(2-azidoethyl)benzoate consists of a benzoate backbone, which is a well-documented scaffold in medicinal chemistry, coupled with a 2-azidoethyl side chain. This particular configuration imparts unique reactivity and properties that make it a valuable intermediate in various chemical transformations. The azido group, specifically, is a versatile handle for further functionalization, enabling the synthesis of more complex molecules through nucleophilic substitution reactions.

In recent years, the field of chemical biology has witnessed a surge in the exploration of azido-containing compounds due to their utility in click chemistry applications. Methyl 2-(2-azidoethyl)benzoate, with its accessible azido functionality, has been employed in the development of bioconjugates and drug candidates. The benzoate moiety, on the other hand, contributes to the lipophilicity and metabolic stability of the compound, making it an attractive candidate for pharmacological studies.

One of the most compelling aspects of methyl 2-(2-azidoethyl)benzoate is its role in the synthesis of novel therapeutic agents. Researchers have leveraged its reactivity to develop inhibitors targeting various biological pathways. For instance, studies have demonstrated its utility in generating probes for enzyme inhibition and receptor binding studies. The ability to introduce azido groups at specific positions on the benzoate scaffold allows for precise modulation of bioactivity, which is crucial in drug design.

The compound's potential extends beyond traditional pharmaceutical applications. In the realm of materials science, methyl 2-(2-azidoethyl)benzoate has been explored as a precursor for polymer modifications and functional coatings. The azido group facilitates cross-linking reactions, enabling the creation of advanced materials with tailored properties. This interdisciplinary approach highlights the versatility of the compound and its relevance across multiple scientific domains.

Advances in synthetic methodologies have further enhanced the accessibility and utility of methyl 2-(2-azidoethyl)benzoate. Modern techniques such as transition-metal-catalyzed azide-alkyne cycloadditions (CuAAC) have streamlined its synthesis and allowed for rapid diversification of derivatives. These innovations have opened new avenues for research and development, particularly in the context of fragment-based drug discovery.

The biological activity of methyl 2-(2-azidoethyl)benzoate has been extensively studied in recent literature. Research has focused on its interactions with target proteins and its potential as a lead compound for therapeutic intervention. Notably, investigations have revealed its efficacy in modulating signaling pathways associated with inflammation and cancer. These findings underscore the compound's significance as a tool for understanding disease mechanisms and developing novel treatments.

Furthermore, the environmental impact and sustainability considerations have become integral to the evaluation of chemical compounds like methyl 2-(2-azidoethyl)benzoate. Efforts are underway to optimize synthetic routes that minimize waste and reduce environmental footprint. Green chemistry principles are being applied to develop more sustainable methodologies for producing this compound, aligning with global efforts to promote eco-friendly practices.

The future prospects for methyl 2-(2-azidoethyl)benzoate are promising, with ongoing research expected to uncover new applications and refine existing ones. As our understanding of biological systems continues to evolve, so too will the roles played by compounds like this one in advancing scientific knowledge and therapeutic interventions. The intersection of chemistry and biology will undoubtedly continue to drive innovation, making compounds such as methyl 2-(2-azidoethyl)benzoate indispensable tools in modern research.

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